![molecular formula C8H4ClF6NOS B12832996 Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]](/img/structure/B12832996.png)
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a trifluoromethoxy group, and a trifluoromethylthio group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an appropriate precursor undergoes substitution with nucleophiles under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows the compound to engage in various binding interactions, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzenamine derivatives with different substituents, such as:
- Benzenamine,3-chloro-5-methyl-4-(trifluoromethyl)
- Benzenamine,3-chloro-5-(trifluoromethyl)-4-(trifluoromethoxy)
Uniqueness
What sets Benzenamine,3-chloro-5-(trifluoromethoxy)-2-[(trifluoromethyl)thio] apart is the combination of its trifluoromethoxy and trifluoromethylthio groups, which impart unique chemical and physical properties
Eigenschaften
Molekularformel |
C8H4ClF6NOS |
|---|---|
Molekulargewicht |
311.63 g/mol |
IUPAC-Name |
3-chloro-5-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)aniline |
InChI |
InChI=1S/C8H4ClF6NOS/c9-4-1-3(17-7(10,11)12)2-5(16)6(4)18-8(13,14)15/h1-2H,16H2 |
InChI-Schlüssel |
VUIRIUBACDJTTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)SC(F)(F)F)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




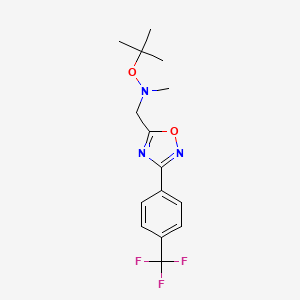
![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)
![[4-[Cyano(4-fluorophenyl)methyl]phenyl]ammonium chloride](/img/structure/B12832936.png)
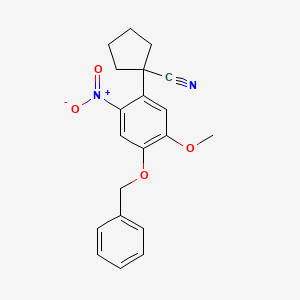

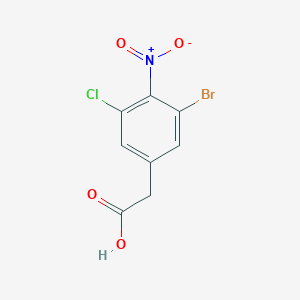
![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
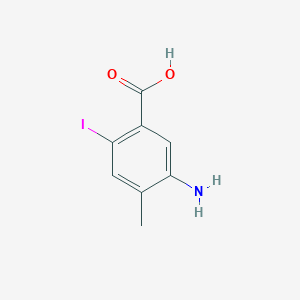
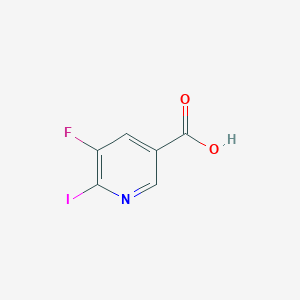

![1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12832987.png)

